3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine hydrochloride
Overview
Description
3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine hydrochloride is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
It’s known that 1,3,4-thiadiazole derivatives have been studied for their potent antimicrobial properties . These compounds may interact with various enzymes or proteins in the microbial cell, disrupting essential biological processes.
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives can interact with biological targets in a way that disrupts their normal function . This disruption can lead to the death of the microbial cell, thus exhibiting antimicrobial activity.
Biochemical Pathways
Given the antimicrobial properties of 1,3,4-thiadiazole derivatives, it can be inferred that these compounds likely interfere with essential biochemical pathways in microbial cells, leading to their death .
Result of Action
Given the antimicrobial properties of 1,3,4-thiadiazole derivatives, it can be inferred that these compounds likely cause the death of microbial cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine hydrochloride typically involves the reaction of piperidine with 5-methyl-1,3,4-thiadiazole-2-thiol. The reaction is carried out in the presence of a suitable base, such as triethylamine, and a solvent like ethanol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent
Materials Science: The compound is used in the development of new materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in studying biological pathways and mechanisms.
Comparison with Similar Compounds
Similar Compounds
Cefazolin: An antibiotic with a thiadiazole ring, used to inhibit cell wall synthesis.
Nefazodone: An antidepressant with a similar structure, affecting neurotransmitter pathways.
Megazol: An antiprotozoal agent that inhibits protein and DNA synthesis.
Uniqueness
3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine hydrochloride is unique due to its specific combination of a piperidine ring and a thiadiazole moiety. This structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-methyl-5-piperidin-3-yl-1,3,4-thiadiazole;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S.ClH/c1-6-10-11-8(12-6)7-3-2-4-9-5-7;/h7,9H,2-5H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKZYXUTOVGCAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCCNC2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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